![molecular formula C11H12ClNO3 B2959609 2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride CAS No. 2193067-49-9](/img/structure/B2959609.png)
2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride
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Overview
Description
2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of aniline derivatives with ketones, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as zeolites or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. The process typically includes the preparation of intermediates, followed by cyclization and purification steps. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid
- 2-Methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylic acid
- Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
Uniqueness
2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .
Biological Activity
2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride (CAS Number: 2193067-49-9) is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound possesses a tetrahydroquinoline ring system, which is commonly found in various biologically active molecules. The following sections will explore its synthesis, biological activities, and relevant research findings.
- Molecular Formula : C11H12ClNO3
- Molecular Weight : 241.67 g/mol
- IUPAC Name : 2-methyl-5-oxo-7,8-dihydro-6H-quinoline-4-carboxylic acid; hydrochloride
The compound's structure includes a carboxylic acid group and a carbonyl group that may contribute to its biological activity. Its hydrochloride form enhances solubility, making it suitable for various biological assays.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the tetrahydroquinoline core through cyclization reactions.
- Introduction of the carboxylic acid functionality via oxidation or carboxylation reactions.
- Final conversion to the hydrochloride salt to improve solubility.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, analogs of tetrahydroquinoline derivatives have shown promising results against various cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against leukemia cells with IC50 values ranging from 6.7 µg/mL to higher concentrations depending on the specific structural modifications made to the parent compound .
Antimicrobial Properties
The structural motifs present in 2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline derivatives suggest potential antimicrobial activity. Compounds with similar quinoline structures have been reported to possess broad-spectrum antibacterial and antifungal activities . While specific data on this compound is limited, its structural similarity to known antimicrobial agents warrants further investigation.
Neuroprotective Effects
Research into related compounds has indicated neuroprotective effects that may be applicable to 2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline derivatives. For instance, certain tetrahydroquinolines have shown promise in protecting against neurodegenerative diseases by inhibiting pathways associated with oxidative stress and inflammation . This suggests that further exploration of this compound could reveal similar protective mechanisms.
Case Studies and Research Findings
Properties
IUPAC Name |
2-methyl-5-oxo-7,8-dihydro-6H-quinoline-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3.ClH/c1-6-5-7(11(14)15)10-8(12-6)3-2-4-9(10)13;/h5H,2-4H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDUUERQCXKXDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)CCCC2=O)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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